3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid
Description
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid (CAS: 499995-73-2) is a nitro-substituted aromatic amino acid derivative with a tert-butoxycarbonyl (Boc) protective group on the amino moiety. Its molecular formula is C₁₄H₁₈N₂O₆, and it is widely used in pharmaceutical synthesis, particularly as a building block for peptides and small-molecule drugs . The Boc group enhances stability during chemical reactions, while the nitro (-NO₂) substituent on the phenyl ring influences electronic properties and reactivity, making it valuable in targeted drug design .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLDNCAYKCLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Propionic Acid Derivative: The protected amino group and the nitrated phenyl ring are then coupled with a propionic acid derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of the corresponding nitro or amino derivatives.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of the free amino derivative.
Scientific Research Applications
Medicinal Chemistry
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo further chemical modifications makes it a valuable precursor for developing new therapeutic agents targeting various diseases, especially in oncology and neurodegenerative disorders .
Protein Engineering
The compound plays a crucial role in studies focusing on enzyme-substrate interactions. It facilitates the design of peptide mimetics that can enhance binding properties to specific receptors involved in inflammation and pain pathways. This application is particularly relevant for advancing protein engineering techniques aimed at improving drug efficacy.
Synthetic Organic Chemistry
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules, including peptide analogs. Its structural characteristics allow chemists to create derivatives with tailored properties for specific applications.
Case Study 1: Kynurenine Pathway Inhibition
Research has demonstrated that this compound effectively inhibits kynurenine aminotransferase, leading to altered levels of neuroactive metabolites such as kynurenic acid (KYNA) and quinolinic acid (QUIN). This inhibition has implications for neurodegenerative disease research, highlighting the compound's potential as a therapeutic agent.
Case Study 2: Peptide Synthesis
In synthetic approaches, this compound has been utilized to create peptide mimetics with enhanced binding properties. These mimetics have shown promise in targeting receptors involved in inflammatory responses and pain pathways.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Intermediate for pharmaceutical compounds targeting various diseases |
| Protein Engineering | Studies on enzyme-substrate interactions; design of peptide mimetics |
| Synthetic Organic Chemistry | Building block for complex organic molecules; creation of peptide analogs |
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The Boc protecting group can be removed to reveal the free amino group, which can participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Boc-amino)-3-(4-methoxyphenyl)propionic Acid
- Structure: Replaces the nitro (-NO₂) group with a methoxy (-OCH₃) group at the para position.
- Molecular Formula: C₁₅H₂₁NO₅.
- Key Differences :
- The electron-donating methoxy group reduces electrophilicity compared to the electron-withdrawing nitro group, altering reactivity in nucleophilic substitutions.
- Lower molecular weight (311.33 g/mol vs. 318.30 g/mol) due to the absence of a nitro group.
- Applications: Used in intermediates for non-polar drug candidates, such as kinase inhibitors .
3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic Acid
- Structure : Chloro (-Cl) substituent at the meta position instead of nitro.
- Molecular Formula: C₁₄H₁₈ClNO₄.
- Key Differences :
- Applications : Common in antimicrobial and anti-inflammatory agent synthesis .
FMOC-(S)-3-Amino-3-(4-nitro-phenyl)-propionic Acid
- Structure : Replaces the Boc group with a fluorenylmethyloxycarbonyl (FMOC) protecting group.
- Molecular Formula : C₂₄H₂₀N₂O₆.
- Key Differences :
- Applications : Preferred in automated peptide synthesizers for its cleavage efficiency .
3-(4-Hydroxy-3,5-dinitrophenyl)propionic Acid
- Structure : Contains two nitro groups and a hydroxyl (-OH) group on the phenyl ring.
- Molecular Formula : C₉H₈N₂O₇.
- Key Differences :
- Additional nitro and hydroxyl groups increase acidity (pKa ~3.8) and redox activity.
- Smaller molecular weight (256.17 g/mol) and higher solubility in polar solvents.
- Applications : Intermediate in nitroaromatic antibiotic synthesis (e.g., Aqabamycins) .
Comparative Data Table
Research Findings and Trends
- Reactivity: The nitro group in this compound facilitates electrophilic aromatic substitution reactions, unlike methoxy or chloro analogs, which require harsher conditions .
- Biological Activity : Chloro and nitro derivatives exhibit higher antimicrobial activity compared to methoxy-substituted compounds due to enhanced electrophilicity .
- Synthetic Utility : FMOC-protected analogs dominate peptide synthesis due to compatibility with automated platforms, whereas Boc-protected variants are preferred for acid-labile targets .
Biological Activity
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid (Boc-NPA) is an organic compound with the molecular formula . It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro group on the phenyl ring, making it significant in organic synthesis and pharmaceutical research. This article explores its biological activity, mechanism of action, and potential applications based on diverse research findings.
Chemical Structure:
- Molecular Weight: 310.31 g/mol
- Functional Groups:
- Boc group (protection of amino functionality)
- Nitro group (potential for biological interaction)
Mechanism of Action:
The Boc group serves primarily as a protective agent, allowing selective reactions involving the amino group without interference from other functional groups. The nitro group can undergo reduction to form an amino group under specific conditions, potentially enhancing the compound's reactivity and biological interactions .
Pharmacological Profile
Boc-NPA has been investigated for its role as a building block in drug synthesis and its interactions with various biological systems. Its unique structure allows it to participate in diverse chemical reactions that may lead to biologically active compounds.
Key Biological Activities:
Case Studies
-
Synthesis and Characterization:
Researchers have synthesized Boc-NPA through a multi-step process involving the protection of amino groups and nitration of phenyl rings. This method allows for high yields and purity, essential for further biological testing . -
Biological Interaction Studies:
Although direct studies on Boc-NPA are scarce, related compounds have shown promise in targeting specific pathways in cancer cells. For instance, studies on similar nitro-substituted amino acids indicate that they can influence cell signaling pathways associated with apoptosis and necrosis .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(4-nitro-phenyl)-propionic acid | Lacks Boc protecting group | Potentially active in similar pathways |
| 3-Tert-butoxycarbonylamino-3-(phenyl)-propionic acid | Lacks nitro group | Different reactivity profile |
| 3-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | Contains methoxy instead of nitro | Varies in biological activity |
Uniqueness of Boc-NPA: The combination of the Boc protecting group and the nitro substituent provides a unique reactivity profile that could be exploited in drug development.
Q & A
Basic: What synthetic routes are recommended for preparing 3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Nitrophenylpropionic Acid Synthesis
Start with 4-nitrocinnamic acid or a derivative. Hydrogenation using Pd/C under H₂ can reduce the α,β-unsaturated bond to form 3-(4-nitrophenyl)propionic acid. Adjust catalyst loading (5–10 wt%) and reaction time (4–6 hrs) to minimize over-reduction of the nitro group . - Step 2: Boc Protection of the Amino Group
React the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF. Use a base like DMAP (4-dimethylaminopyridine) or triethylamine (TEA) to deprotonate the amino group. Maintain temperatures at 0–5°C during Boc activation to prevent side reactions . - Step 3: Purification
Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How does the para-nitro group influence the electronic and steric properties of the molecule in catalytic coupling reactions?
Methodological Answer:
- Electronic Effects
The nitro group is a strong electron-withdrawing substituent, activating the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic reactions. Use Hammett parameters (σₚ⁺ ≈ 1.27) to predict reactivity trends. DFT calculations (e.g., Gaussian 16) can model charge distribution and frontier molecular orbitals . - Steric Considerations
The nitro group’s para position minimizes steric hindrance compared to ortho substitution, allowing efficient coupling at the propionic acid’s β-carbon. Compare with bromo or hydroxy derivatives (e.g., 3-(4-bromophenyl)propionic acid) to assess steric tolerance in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR
- IR Spectroscopy
Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) . - Mass Spectrometry
ESI-MS in positive ion mode should show [M+H]⁺ and fragments corresponding to tert-butyl loss (m/z –56) .
Advanced: How can racemization be minimized during Boc deprotection or subsequent peptide coupling?
Methodological Answer:
- Low-Temperature Deprotection
Use TFA (trifluoroacetic acid) in DCM at 0°C for Boc removal. Avoid prolonged exposure to acidic conditions, which protonate the α-carbon and accelerate racemization . - Chiral Auxiliaries
Introduce a chiral catalyst (e.g., HOBt/DIC with 1-hydroxybenzotriazole) during amide bond formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) . - Kinetic Resolution
Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
Basic: What are the solubility characteristics of this compound in common solvents, and how does pH affect its stability?
Methodological Answer:
- Solubility Profile
- Stability
Avoid prolonged storage in basic conditions (pH >8), which may hydrolyze the Boc group. Store at –20°C under nitrogen to prevent degradation .
Advanced: What computational approaches can predict the compound’s interactions with enzymatic targets (e.g., proteases)?
Methodological Answer:
- Molecular Docking
Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., HIV protease). Parameterize the nitro group’s partial charges via DFT (B3LYP/6-31G*) . - MD Simulations
Run 100-ns simulations in GROMACS with AMBER force fields to assess conformational stability. Analyze hydrogen bonding between the nitro group and catalytic residues (e.g., Asp25 in HIV protease) . - QSAR Modeling
Train a model using IC₅₀ data from analogs (e.g., 3-(4-cyanophenyl)propionic acid) to predict bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
